molecular formula C9H11NO3 B13601741 Methyl 2-hydroxy-3-(pyridin-2-YL)propanoate CAS No. 159415-69-7

Methyl 2-hydroxy-3-(pyridin-2-YL)propanoate

Cat. No.: B13601741
CAS No.: 159415-69-7
M. Wt: 181.19 g/mol
InChI Key: KECFHVSQQKPTRB-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of a pyridine ring attached to a propanoate moiety, which includes a hydroxyl group. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-hydroxy-3-(pyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields . The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

159415-69-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-hydroxy-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-7-4-2-3-5-10-7/h2-5,8,11H,6H2,1H3

InChI Key

KECFHVSQQKPTRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)O

Origin of Product

United States

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